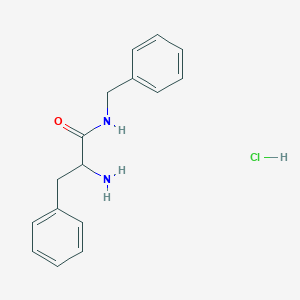

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride

CAS No.: 34582-43-9

Cat. No.: VC3388591

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34582-43-9 |

|---|---|

| Molecular Formula | C16H19ClN2O |

| Molecular Weight | 290.79 g/mol |

| IUPAC Name | 2-amino-N-benzyl-3-phenylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H |

| Standard InChI Key | GGQJPLDFBJFCCZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

2-Amino-N-benzyl-3-phenylpropanamide hydrochloride is an organic compound with the molecular formula C₁₆H₁₉ClN₂O . The compound features a primary amine group, an amide linkage, and two phenyl rings. Its structure can be understood as a derivative of a phenylalanine backbone with a benzylamine modification and hydrochloride salt formation. The parent compound without the hydrochloride has the CID 3899714 in the PubChem database .

Structural Features

The compound possesses several key structural features that define its chemical behavior:

-

A chiral carbon center at the alpha position of the amino acid portion

-

An amide bond connecting the acid portion to the benzylamine group

-

Two aromatic rings: one as part of the phenylalanine backbone and one from the benzylamine portion

-

A primary amine group that is protonated in the hydrochloride salt form

-

A phenyl group attached via a methylene bridge to the alpha carbon

The hydrochloride salt formation significantly affects the compound's solubility profile, making it more water-soluble than the free base form while decreasing its solubility in nonpolar organic solvents. This property is particularly important for pharmaceutical applications where water solubility is often a critical factor in drug formulation.

Chemical Properties and Physical Characteristics

Molecular Properties

The compound has specific molecular properties that define its behavior in various chemical environments. Table 1 summarizes the key molecular properties of 2-amino-N-benzyl-3-phenylpropanamide hydrochloride.

Table 1: Molecular Properties of 2-Amino-N-benzyl-3-phenylpropanamide Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂O | |

| Molecular Weight | 290.79 g/mol (calculated) | |

| Exact Mass | 290.12 g/mol (calculated) | |

| Parent Compound CID | 3899714 | |

| CAS Number | 34582-43-9 |

Physical Properties

The physical properties of this compound determine its behavior in laboratory and industrial settings. While the search results don't provide complete physical property data, we can infer some properties based on similar compounds and general principles of physical chemistry. The hydrochloride salt form typically presents as a crystalline solid with higher melting point than its free base counterpart and demonstrates increased water solubility.

Spectroscopic Data

Mass spectrometry data for the parent compound (without the hydrochloride) provides valuable information about its fragmentation pattern and adduct formation, which is useful for analytical identification. The predicted collision cross-section data (Table 2) offers insights into the compound's behavior in ion mobility spectrometry.

Table 2: Predicted Collision Cross Section Data (Parent Compound)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 255.14918 | 161.6 |

| [M+Na]⁺ | 277.13112 | 173.2 |

| [M+NH₄]⁺ | 272.17572 | 169.7 |

| [M+K]⁺ | 293.10506 | 166.0 |

| [M-H]⁻ | 253.13462 | 166.8 |

| [M+Na-2H]⁻ | 275.11657 | 170.4 |

| [M]⁺ | 254.14135 | 164.6 |

| [M]⁻ | 254.14245 | 164.6 |

These collision cross-section values provide critical information for analytical chemists working with ion mobility spectrometry or similar techniques for compound identification and characterization.

Chemical Identifiers and Nomenclature

Primary Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 34582-43-9 | |

| PubChem CID | 53409083 (salt form) | |

| Parent Compound CID | 3899714 | |

| InChIKey (parent) | JGZOEQPCTDHQRN-UHFFFAOYSA-N |

Systematic Nomenclature

The compound can be named using different chemical nomenclature systems. The IUPAC name provided in the PubChem database is N-benzyl-3-phenylpropanamide;hydrochloride . Alternative names include 2-amino-N-benzyl-3-phenylpropanamide hydrochloride, which more explicitly indicates the presence of the amino group at the 2-position.

SMILES and InChI Notation

For computational and database purposes, the SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) notations provide standardized representations of chemical structures:

For the parent compound (without HCl):

-

InChI: InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19)

These notations are crucial for computational chemistry, cheminformatics, and database searching applications.

| Hazard Statement | Description | Warning Level | Category |

|---|---|---|---|

| H302 | Harmful if swallowed | Warning | Acute toxicity, oral |

| H315 | Causes skin irritation | Warning | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning | Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation |

Precautionary Measures

The compound requires several precautionary measures for safe handling, as indicated by the P-codes mentioned in the PubChem data. These include measures for personal protection, handling, storage, and disposal. Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed

Hazard Classes and Categories

According to the GHS classification data from PubChem, 2-amino-N-benzyl-3-phenylpropanamide hydrochloride falls into the following hazard classes:

-

Acute Toxicity (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3)

These classifications indicate that while the compound presents certain hazards, they are relatively moderate when proper handling procedures are followed.

Synthetic Routes and Related Compounds

Related Compounds and Structural Analogs

Several structurally related compounds can provide context for understanding the properties and potential applications of 2-amino-N-benzyl-3-phenylpropanamide hydrochloride:

-

The parent compound 2-amino-N-benzyl-3-phenylpropanamide (CID 3899714)

-

2-Acetamido-N-benzyl-3-methoxy-propionamide, which shares the N-benzyl amide structural feature

-

(R)-2-acetamido-N-benzyl-3-hydroxypropanamide, another structurally related compound with potential pharmaceutical applications

-

Lacosamide, a pharmaceutical compound with structural similarities that is mentioned in related synthetic pathways

These related compounds suggest potential applications in pharmaceutical research or as synthetic intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume